5-Nitrobenzo[c]isothiazol-3-amine

Kinase inhibition Isothermal titration calorimetry Thermodynamic signature

Researchers requiring the 5-nitro substitution pattern for consistent kinase hinge-binding or dye performance often face batch inconsistency from generic suppliers. 5-Nitrobenzo[c]isothiazol-3-amine (CAS 14346-19-1) delivers: • Validated iNOS inhibition (Ki=440 nM) with >68-fold selectivity over eNOS; des-nitro analog is inactive, confirming nitro group essentiality • Molar extinction coefficients 1.3-1.6× higher than 2-amino-6-nitrobenzothiazole analogues with light fastness ratings of 6-7 • Entropy-driven binding mode distinct from regioisomeric nitro derivatives, preventing potency-based interchange errors Reliable global supply with full analytical documentation.

Molecular Formula C7H5N3O2S
Molecular Weight 195.2 g/mol
CAS No. 14346-19-1
Cat. No. B085209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrobenzo[c]isothiazol-3-amine
CAS14346-19-1
Molecular FormulaC7H5N3O2S
Molecular Weight195.2 g/mol
Structural Identifiers
SMILESC1=CC2=NSC(=C2C=C1[N+](=O)[O-])N
InChIInChI=1S/C7H5N3O2S/c8-7-5-3-4(10(11)12)1-2-6(5)9-13-7/h1-3H,8H2
InChIKeySQBCSDZTDXLTLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrobenzo[c]isothiazol-3-amine Core Properties & Pharmacophore Profile


5-Nitrobenzo[c]isothiazol-3-amine (CAS 14346-19-1; synonyms: 3-amino-5-nitro-2,1-benzisothiazole, ANBT) is a bicyclic heteroaromatic scaffold belonging to the benzoisothiazole family, characterized by an electron-deficient benzene ring fused to a sulfur- and nitrogen-containing isothiazole ring, and decorated with C-3 amine and C-5 nitro substituents . This dual push-pull substitution imparts a distinctive electronic profileand a bright orange-red chromophore, making the compound simultaneously relevant as a kinase hinge-binding fragment in medicinal chemistry, an efficient diazo component for high molar extinction coefficient disperse dyes, and a model probe for studying proton transfer and cyclodextrin encapsulation phenomena [1]. Physicochemical and safety parameterscommonly reported include a molecular weight of 195.2 g/mol, a decomposition point near 250 °C, and solubility limited to acidic aqueous media (sulfuric or hydrochloric acid) with minimal water solubility, alongside precautionary statements for handling nitroaromatic compounds .

1
Kinase fragment screening. Supports nucleotide-competitive kinase hinge-binding studies via entropy-driven target engagement.
2
Disperse dye intermediate. Enables high-extinction azo dye synthesis for polyester with reported light fastness gains.
3
Supramolecular probe. Functions as a validated spectral probe for cyclodextrin encapsulation and photoprototropic studies.

5-Nitrobenzo[c]isothiazol-3-amine: Performance Over Generic Analogs


The benzoisothiazol-3-amine scaffold supports a wide array of substituents, from halogens to alkyl and alkoxy groups, yet even structurally conservative replacements fail to reproduce the combination of electronic, photophysical, and biological recognition properties conferred specifically by the 5-nitro substitution pattern [1]. The electron-withdrawing nitro group in the 5-position lowers the LUMO energy and shifts the absorption spectrum bathochromically, which directly governs tinctorial strength and lightfastness when the amine is used as a diazo component, whereas the 3-amino group remains available for azo coupling or Schiff-base formation [2]. In enzyme inhibition, the nitro group’s mesomeric effect modulates the basicity of the isothiazole nitrogen, altering hinge-region hydrogen-bonding capability in kinase active sites; head-to-head thermodynamic profiling confirms that 3-amino-5-nitrobenzisothiazole displays an entropy-driven binding signature distinct from both the unsubstituted parent and regioisomeric nitro derivatives, preventing simple potency-based interchange [3]. Consequently, procurement based solely on core scaffold identity without verifying the 5-nitro pattern will result in different colour output, changed target affinity, and altered physicochemical handling properties.

Regioisomeric nitro
5-Nitro substitution governs LUMO energy and bathochromic shift. Other nitro positions may shift tinctorial strength and kinase hinge-region H-bonding capability.
Des-nitro parent
5-Nitro derivative displays entropy-driven binding and iNOS selectivity. Unsubstituted parent lacks measurable target affinity and photophysical definition, preventing direct substitution.
Isoquinoline fragments
Benzisothiazole core provides hydrophobic desolvation-driven affinity. 1-Aminoisoquinoline exhibits enthalpy-driven binding and lower affinity, limiting fragment swap without thermodynamic profiling review.

5-Nitrobenzo[c]isothiazol-3-amine: Head-to-Head Evidence


Entropy-Driven Binding to APH(3′)-IIIa

In a direct head-to-head isothermal titration calorimetry study against aminoglycoside-3′-phosphotransferase IIIa (APH(3′)-IIIa), 3-amino-5-nitrobenzisothiazole (the target compound) exhibited a distinct thermodynamic binding profile compared to the structural analog 1-aminoisoquinoline. The target compound yielded a Ki of 1 μM [1], driven by a favourable entropic contribution (―TΔS) that more than offset a less favourable enthalpy, whereas 1-aminoisoquinoline displayed the weakest substrate affinity of the series and a predominantly enthalpy-driven binding mode [2]. The entropy-dominant binding of the nitrobenzisothiazole is consistent with hydrophobic desolvation and conformational restriction upon target engagement, directly translating into a quantifiable affinity gain over the isoquinoline comparator [2].

Entropy-Driven Binding
Head-to-head
Ki = 1 μM vs. markedly weaker affinity for 1-aminoisoquinoline. Entropy-driven (―TΔS) vs. enthalpy-driven mode.
Supports hydrophobic pocket complementarity for kinase fragment prioritisation.
ITC at 25 °C; recombinant APH(3′)-IIIa. Model-response context.
Kinase inhibition Isothermal titration calorimetry Thermodynamic signature

Selective iNOS Inhibition vs. Unsubstituted Parent

The target compound was profiled against three nitric oxide synthase (NOS) isozymes in direct comparative enzymatic assays alongside the unsubstituted benzo[c]isothiazol-3-amine parent and other analogs. 5-Nitrobenzo[c]isothiazol-3-amine inhibited inducible NOS (iNOS) with a Ki of 440 nM [1], while exhibiting substantially weaker activity against endothelial NOS (eNOS, IC₅₀ > 30 000 nM) and intermediate potency on neuronal NOS (nNOS) [2]. This translates to a > 68-fold selectivity window for iNOS over eNOS based on the IC₅₀ ratio. In contrast, the unsubstituted parent benzo[c]isothiazol-3-amine showed no measurable iNOS inhibition under identical assay conditions, indicating that the 5-nitro group is a critical determinant for iNOS binding [2].

Selective iNOS Inhibition
Head-to-head
iNOS Ki = 440 nM; eNOS IC₅₀ > 30,000 nM (> 68-fold window). Parent compound inactive.
Reported iNOS/eNOS selectivity context; parent inactivity confirms nitro group requirement.
Recombinant murine iNOS, bovine eNOS; nitrite detection assay.
Nitric oxide synthase Selectivity screening In vitro pharmacology

Higher Extinction & Lightfastness in Disperse Dyes

When employed as the diazo component for monoazo disperse dyes on polyester, 3-amino-5-nitro-2,1-benzisothiazole (the target) generates blue-green and fuchsia shades with a molar extinction coefficient (εmax) approximately 1.3- to 1.6-fold higher than equivalent dyes prepared from 2-amino-6-nitrobenzothiazole under identical coupling conditions, as reported in comparative dyeing studies [1]. Quantitative fastness testing further demonstrated that the nitrobenzisothiazole-based dyes achieved sublimation fastness ratings of 4–5 (ISO 105-P01) and light fastness of 6–7 (ISO 105-B02), consistently one-half to one full grade higher than dyes derived from conventional aniline-based diazo components such as 4-nitroaniline [2]. The enhanced photostability is attributed to the electron-deficient benzisothiazole nucleus stabilising the excited state, reducing chromophore photodegradation [2].

Disperse Dye Performance
Head-to-head
εmax 1.3–1.6× higher vs. 2-amino-6-nitrobenzothiazole dyes. Light fastness 6–7, sublimation 4–5.
Supports tinctorial strength and fastness gain over conventional aniline-based components.
Polyester high-temperature exhaust dyeing; ISO 105 methods.
Disperse dyes Colour fastness Molar extinction coefficient

1:1 Co-Crystal Formation with p-Toluenesulfonic Acid

Combination of 3-amino-5-nitro[2,1]benzoisothiazole with p-toluenesulfonic acid (PTSA) in ethanolic solution yielded a well-defined 1:1 protonated co-crystal (ANBPTS), the structure of which was unambiguously confirmed by single-crystal X-ray diffraction. Thermogravimetric analysis demonstrated that ANBPTS retains crystallinity up to 225 °C before decomposition, while differential scanning calorimetry showed a sharp melting endotherm at 218 °C, indicating a homogeneous crystalline phase [1]. In contrast, attempts to prepare analogous 1:1 co-crystals using the unsubstituted benzo[c]isothiazol-3-amine under identical conditions yielded oily or amorphous residues with no discrete melting point, highlighting the essential role of the 5-nitro substituent in directing stoichiometric proton transfer and lattice organisation .

Co-Crystal Formation
Head-to-head
1:1 ANBPTS co-crystal; m.p. 218 °C, TGA stable to 225 °C. Des-nitro analog yields amorphous residue.
Enables standardised solid-form development for photoluminescence and co-crystal screening.
Single-crystal XRD, TGA/DSC confirmed; ethanolic crystallisation.
Crystal engineering Proton transfer Photoluminescence

β-Cyclodextrin Inclusion Complex & pKa Characterization

Spectrophotometric and fluorimetric titration of 3-amino-5-nitrobenzisothiazole (ANBT) in aqueous β-cyclodextrin (β-CDx) established a 1:1 inclusion stoichiometry with a binding constant of log K = 3.2 ± 0.1 determined by Benesi–Hildebrand analysis. The ground-state pKa of the amino group was measured as 3.8, while the excited-state pKa* was 9.1; neither value shifted upon β-CDx encapsulation, confirming that the amino group remains solvent-exposed outside the cyclodextrin cavity [1]. By contrast, the non-nitrated benzo[c]isothiazol-3-amine showed negligible fluorescence enhancement and an ill-defined binding isotherm under the same conditions, precluding reliable determination of binding constants. The well-defined photophysical parameters of ANBT directly enabled a validated UV-Vis method for quantifying the compound in complex matrices [2].

β-Cyclodextrin Inclusion
Head-to-head
log K = 3.2 ± 0.1; ground-state pKa 3.8, excited-state pKa* 9.1. Non-nitrated parent unquantifiable.
Validated spectral probe for host–guest studies; pKa unchanged upon encapsulation.
Benesi–Hildebrand analysis; aqueous β-CDx, pH 2–12, 25 °C.
Host-guest chemistry Photoprototropic behaviour Spectrophotometric titration

Pharma Intermediate Purity & Impurity Specifications

Commercial-grade 5-nitrobenzo[c]isothiazol-3-amine suitable for pharmaceutical intermediate use is routinely supplied with a purity ≥99 % (HPLC area) and a defined melting/decomposition point of 250 °C (dec.) [1]. The adjacent cyano impurity (o-cyanobenzene content), a common by-product of nitration pathways, is controlled to ≤0.5 % (w/w), while residual water is limited to ≤0.8 % (Karl Fischer) . For procurement purposes, this triple specification (purity, melting point, impurity cap) provides a direct quality benchmark that differentiates the compound from generic 95 % or 97 % purity grades of non-nitrated or regioisomeric benzoisothiazol-3-amines, which typically lack equivalent impurity profile documentation.

Purity Specification
Cross-study comparable
≥99% (HPLC); m.p. 250 °C (dec.); o-cyano ≤0.5%; water ≤0.8%.
Differentiates from generic 95–97% grades; reduces requalification burden.
Industrial QC specification review; supplier-reported data.
Quality control Procurement specification Product consistency

5-Nitrobenzo[c]isothiazol-3-amine: High-Confidence Applications


Entropy-Driven Fragment for Bacterial Kinases

The compound serves as a validated aminoglycoside-3′-phosphotransferase IIIa inhibitor fragment with Ki = 1 μM and a thermodynamically characterised entropy-driven binding mode. Medicinal chemistry teams can leverage the 3-amino group for straightforward derivatisation while retaining the 5-nitro substituent to maintain the hydrophobic desolvation-driven affinity that distinguishes it from isoquinoline-based fragments [1].

Selective iNOS Inhibitor for Inflammatory Disease

With a Ki of 440 nM on iNOS and > 68-fold selectivity over eNOS, the compound provides a tractable starting point for developing nitrite-production inhibitors that spare endothelial NOS, reducing the risk of hypertensive side effects. The inactivity of the des-nitro parent confirms that the 5-nitro group is indispensable for this selectivity window, guiding SAR expansion efforts [2].

High-Performance Disperse Dye Intermediate

Diazotisation of the 3-amino group enables coupling with N-substituted aniline derivatives to produce blue-green to fuchsia disperse dyes with molar extinction coefficients 1.3–1.6× greater than 2-amino-6-nitrobenzothiazole-based analogues and light fastness ratings of 6–7. These dyes achieve equivalent colour depth at lower application concentrations, supporting cost-in-use and sustainability goals in textile manufacturing [3].

Co-Crystal Engineering & Solid-State Photoluminescence

The predictable 1:1 salt formation with p-toluenesulfonic acid generates a thermally stable co-crystal (m.p. 218 °C; TGA stable to 225 °C) suitable for solid-state fluorescence and non-linear optical property screening. The defined stoichiometry and crystalline habit contrast with the amorphous products obtained from the des-nitro analog, enabling reproducible solid-form development [4].

Application
Selection Property
Validation Focus
Bacterial kinase fragment studies
Entropy-driven binding signature
Target-engagement model and thermodynamic profiling review
Selective iNOS pathway research
5-Nitro-dependent iNOS/eNOS selectivity
Endothelial NOS-sparing endpoint context
High-performance disperse dye synthesis
Electron-deficient chromophore stability
Lightfastness and tinctorial strength review
Co-crystal engineering and photoluminescence
Predictable 1:1 stoichiometric salt formation
Solid-state thermal stability and crystallinity review

Technical Documentation Hub

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35 linked technical documents
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